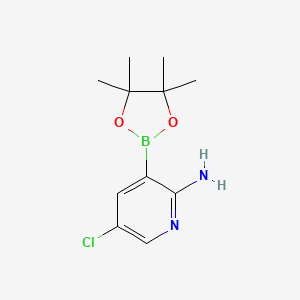
1-(1-bromoethyl)-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromoethyl group and two methyl groups are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
It’s known that brominated compounds can participate in various types of reactions, including nucleophilic substitutions and eliminations . The bromine atom in the molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-bromoethyl)-2,4-dimethylbenzene . Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, biological factors like enzymatic activity can also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromoethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethylacetophenone. The reaction involves the addition of bromine to the acetophenone in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(1-hydroxyethyl)-2,4-dimethylbenzene or 1-(1-aminoethyl)-2,4-dimethylbenzene.
Oxidation: Formation of 2,4-dimethylbenzoyl bromide or 2,4-dimethylbenzoic acid.
Reduction: Formation of 1-ethyl-2,4-dimethylbenzene.
Scientific Research Applications
1-(1-Bromoethyl)-2,4-dimethylbenzene is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(1-Bromoethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,4-dimethylbenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1-(1-Bromoethyl)-benzene: Lacks the additional methyl groups, resulting in different electronic properties and reactivity.
2-Bromo-4,6-dimethylphenol: Contains a hydroxyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
20871-92-5 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



